2-Chloro-6-methoxypyrazine
Overview
Description
2-Chloro-6-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H5ClN2O. It is a colorless to pale yellow liquid with a pungent odor and is commonly used as a flavoring agent in the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyrazine typically involves the reaction of sodium methoxide with 2,6-dichloropyrazine in stoichiometric amounts in refluxing methanol for 6 hours . This method ensures the substitution of one chlorine atom with a methoxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for the reduction of the pyrazine ring.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-methoxypyrazine and 2-thio-6-methoxypyrazine.
Oxidation: Products include 2-chloro-6-formylpyrazine and 2-chloro-6-carboxypyrazine.
Reduction: Products include 2-chloro-6-methoxydihydropyrazine.
Scientific Research Applications
2-Chloro-6-methoxypyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used as a flavoring agent in the food industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyrazine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine
- 6-Chloro-2-methoxypyridine-3-boronic acid
- 2-Bromo-6-chloropyrazine
Uniqueness
2-Chloro-6-methoxypyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. Its methoxy group at the 6-position and chlorine at the 2-position make it particularly useful in flavoring applications and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-methoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSFRJLOZQOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452021 | |
Record name | 2-Chloro-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-30-8 | |
Record name | 2-Chloro-6-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33332-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ortho-directing ability of substituents in 2-chloro-6-methoxypyrazine?
A1: The regioselectivity of metalation reactions in diazines, like this compound, is crucial for further derivatization and potential applications. The research by [] reveals that fluorine exhibits the strongest ortho-directing effect compared to methoxy and chlorine groups in these reactions. This means that when a metalation reagent, such as an organolithium compound, is used, the fluorine substituent predominantly directs the metalation to the ortho position. This selectivity is important for synthesizing specific isomers of substituted diazines, which may have different biological activities or serve as building blocks for more complex molecules.
Q2: What is the role of this compound in the synthesis of LLM-105, and how does the green oxidation process contribute to its production?
A2: this compound is a key intermediate in the synthesis of LLM-105, a compound with potential pharmacological applications. The research by [] describes a novel and environmentally friendly method for the synthesis of this compound-1-oxide, another crucial intermediate in the LLM-105 synthesis. This method employs a catalytic system involving protonated peroxotungstate combined with chitosan and utilizes hydrogen peroxide as a green oxidant. This approach offers several advantages, including high yields, the avoidance of harsh reagents like trifluoroacetic acid, and reduced environmental impact. This green oxidation process highlights the potential for sustainable and efficient synthesis of pharmaceutical intermediates like this compound-1-oxide.
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